molecular formula C18H19N5OS B2414101 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1172934-08-5

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2414101
CAS No.: 1172934-08-5
M. Wt: 353.44
InChI Key: NLHDGWOGLPRXLO-UHFFFAOYSA-N
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Description

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like toluene and reagents such as thionyl chloride under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology

In biological research, derivatives of this compound have shown potential as antimicrobial agents. Studies have demonstrated activity against bacteria such as Bacillus subtilis and Staphylococcus aureus .

Medicine

In medicinal chemistry, this compound and its derivatives are being explored for their anti-inflammatory properties. They have shown promising results in inhibiting enzymes like COX-1 and COX-2 .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

What sets (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone apart is its unique combination of a benzothiazole ring, a piperazine ring, and a pyrazine ring.

Biological Activity

The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine moiety , a benzo[d]thiazole unit , and a pyrazine substituent . The presence of these heterocycles contributes to its chemical reactivity and pharmacological properties.

PropertyValue
Molecular FormulaC24H28N4O3S2
Molecular Weight484.6 g/mol
CAS Number897484-72-9

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Benzo[d]thiazole Moiety : This can be achieved through cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
  • Attachment of the Piperazine Ring : The benzo[d]thiazole derivative is reacted with piperazine under basic conditions.
  • Introduction of the Pyrazine Group : The final step involves the reaction with a pyrazine derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Molecular Targets : It may interact with enzymes, receptors, and other proteins, modulating their activity.
  • Biochemical Pathways : The compound can influence pathways involved in cell signaling, metabolism, and gene expression .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : A study reported that derivatives containing thiazole and piperazine showed moderate to good antimicrobial activity against various bacterial strains .
  • Antitumor Properties : Research has indicated that some thiazole derivatives possess cytotoxic effects on tumor cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders .

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Antibacterial Screening : A series of thiazole-piperazine derivatives were synthesized and screened for antibacterial activity, showing promising results against common pathogens .
    CompoundActivity Level
    5eModerate
    5kGood
    5gExcellent
  • Cytotoxicity Assessment : In vitro studies demonstrated that some derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-3-4-15-16(13(12)2)21-18(25-15)23-9-7-22(8-10-23)17(24)14-11-19-5-6-20-14/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHDGWOGLPRXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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